molecular formula C8H11ClN2O2S B2550652 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride CAS No. 1909318-73-5

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride

Cat. No.: B2550652
CAS No.: 1909318-73-5
M. Wt: 234.7
InChI Key: VDVLCOBPNFLDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the sulfonylation of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine with sulfonyl chloride reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
  • 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives

Uniqueness

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-6-3-2-4-7-10-8(5-11(6)7)14(9,12)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVLCOBPNFLDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC(=CN12)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.